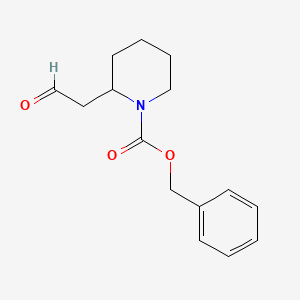

Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPPNBAJRZTJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate

Abstract

Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of complex nitrogen-containing heterocycles and pharmacologically active agents. Its structure, featuring a protected piperidine nitrogen and a reactive aldehyde moiety, allows for selective chemical transformations at the C2 side chain. This guide provides an in-depth exploration of robust and field-proven synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect two primary strategies: the oxidation of a precursor alcohol and the ozonolysis of a precursor alkene. Each section offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis to guide methodology selection.

Part 1: Primary Synthesis Pathway via Alcohol Oxidation

The most direct and widely applicable strategy for synthesizing this compound involves the oxidation of its corresponding primary alcohol, Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. This two-step sequence—N-protection followed by oxidation—is predicated on the availability of the starting alcohol and the use of mild oxidation conditions to prevent the over-oxidation of the desired aldehyde to a carboxylic acid.

Overall Workflow: Alcohol Oxidation Pathway

Caption: Workflow for the primary synthesis route.

Step 1: Synthesis of the Precursor Alcohol

The foundational step in this pathway is the protection of the secondary amine of 2-piperidineethanol. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose. It effectively deactivates the nitrogen's nucleophilicity and basicity, preventing it from interfering in subsequent reactions.[1][2] The Cbz group is stable under a variety of conditions but can be cleanly removed later via catalytic hydrogenolysis if required.[1]

The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the HCl generated during the reaction, driving it to completion.

Experimental Protocol: N-Cbz Protection of 2-Piperidineethanol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-piperidineethanol (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) dropwise to the stirring mixture, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, can be purified further by column chromatography on silica gel if necessary.

| Parameter | Value |

| Starting Material | 2-Piperidineethanol |

| Reagent | Benzyl Chloroformate |

| Base | Sodium Bicarbonate |

| Temperature | 0 °C to Room Temp. |

| Typical Yield | 90-98% |

Step 2: Oxidation of the Precursor Alcohol to the Target Aldehyde

With the precursor alcohol in hand, the critical step is the selective oxidation to the aldehyde. It is crucial to employ mild conditions to avoid over-oxidation. Two of the most reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C) to generate the highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[3][4] The precursor alcohol adds to this species, forming an alkoxysulfonium salt. A hindered non-nucleophilic base, typically triethylamine (Et₃N), is then added to induce an intramolecular E2-like elimination, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][5][6] Its primary advantage is the exceptionally mild conditions, which preserve sensitive functional groups.

Experimental Protocol: Swern Oxidation

-

Activator Prep: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 equivalents) dropwise, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir for 15 minutes.

-

Alcohol Addition: Dissolve the precursor alcohol, Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent), in a small amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.

-

Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Quenching & Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by flash column chromatography.

| Parameter | Value |

| Oxidant System | DMSO / Oxalyl Chloride / Et₃N |

| Temperature | -78 °C to Room Temp. |

| Key Advantage | Extremely mild; avoids over-oxidation. |

| Key Disadvantage | Production of malodorous dimethyl sulfide. |

| Typical Yield | 85-95% |

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the oxidant.[7][8] The reaction proceeds through a ligand exchange on the iodine center, followed by the abstraction of the α-proton by an acetate ion, leading to the formation of the aldehyde.[9] This method is prized for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[8][10]

Experimental Protocol: Dess-Martin Oxidation

-

Setup: To a solution of Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.

-

Reaction: Stir the mixture under a nitrogen atmosphere. The reaction is typically complete within 1-3 hours. Monitor by TLC.

-

Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde can be purified by flash chromatography.

| Parameter | Value |

| Oxidant | Dess-Martin Periodinane (DMP) |

| Temperature | Room Temperature |

| Key Advantage | Mild, neutral conditions; simple workup. |

| Key Disadvantage | Reagent is expensive and potentially explosive.[10] |

| Typical Yield | 90-97% |

Part 2: Alternative Pathway via Ozonolysis

An elegant and powerful alternative route to the target aldehyde is the oxidative cleavage of an alkene via ozonolysis. This strategy involves the synthesis of Benzyl 2-allylpiperidine-1-carboxylate, which is then cleaved using ozone (O₃) to directly furnish the aldehyde product in a single step.

Overall Workflow: Ozonolysis Pathway

Caption: Workflow for the alternative ozonolysis route.

Step 1: Synthesis of the Alkene Precursor

The precursor, Benzyl 2-allylpiperidine-1-carboxylate, can be efficiently synthesized from N-Cbz-piperidine-2-carboxaldehyde via the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide.[11][12]

The synthesis of the required aldehyde precursor, N-Cbz-piperidine-2-carboxaldehyde, typically starts from the corresponding N-Cbz-piperidine-2-carboxylic acid, which can be reduced to the alcohol and then oxidized, or converted to a Weinreb amide followed by reduction.

Step 2: Ozonolysis and Reductive Workup

Ozonolysis is a potent method for cleaving alkenes.[13] Ozone reacts with the double bond in a [3+2] cycloaddition to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide.[14] Subsequent treatment with a reducing agent, such as dimethyl sulfide (DMS), cleaves the ozonide to yield the desired carbonyl compounds—in this case, the target aldehyde and formaldehyde. The DMS is oxidized to DMSO in the process.[15][16]

Experimental Protocol: Ozonolysis

-

Setup: Dissolve Benzyl 2-allylpiperidine-1-carboxylate (1 equivalent) in an appropriate solvent (e.g., DCM or methanol) in a flask equipped with a gas dispersion tube. Cool the solution to -78 °C.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC.

-

Purging: Once the reaction is complete, bubble nitrogen or oxygen through the solution to remove all excess ozone. This step is critical for safety.

-

Reductive Workup: Add dimethyl sulfide (DMS, 2-3 equivalents) to the cold solution and allow it to slowly warm to room temperature and stir overnight.

-

Purification: Remove the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to isolate the pure this compound.

| Parameter | Value |

| Cleavage Reagent | Ozone (O₃) |

| Workup Reagent | Dimethyl Sulfide (DMS) |

| Temperature | -78 °C |

| Key Advantage | Highly efficient and direct conversion of alkene to aldehyde. |

| Key Disadvantage | Requires specialized equipment (ozone generator); ozonides can be explosive. |

| Typical Yield | 75-90% |

Conclusion and Recommendations

Both pathways presented in this guide offer effective and reliable methods for the synthesis of this compound.

-

The Alcohol Oxidation Pathway is the most versatile and accessible method for the majority of synthetic labs. It relies on common, well-understood reactions and avoids the need for specialized equipment. The choice between Swern and Dess-Martin oxidation can be made based on factors such as scale, cost, and tolerance for byproducts. For its mildness and operational simplicity, the Dess-Martin periodinane oxidation is often the preferred method for small to medium-scale synthesis.

-

The Ozonolysis Pathway represents a more elegant and convergent approach. For laboratories equipped with an ozone generator, this method can be highly efficient, particularly if the alkene precursor is readily available. However, it requires careful handling of potentially hazardous intermediates.

Ultimately, the selection of a synthetic route will depend on the specific resources, scale, and safety considerations of the research environment. This guide provides the necessary technical foundation for professionals to make an informed decision and successfully execute the synthesis of this important chemical building block.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Benzylpiperidine via Grignard Reaction.

-

Oh, S., Moon, H.-I., Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. [Link]

-

Magnus, A. S., et al. (2014). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved January 10, 2026, from [Link]

- University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!

-

Organic Syntheses. (n.d.). Procedure for Grignard Reaction. [Link]

-

Michigan State University Chemistry. (n.d.). Swern Oxidation Procedure. [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

-

UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (2019). Swern Oxidation. [Link]

-

Semantic Scholar. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. [Link]

-

Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

-

University of Missouri – Kansas City. (2007). Experiment 8: Wittig Reaction. [Link]

- BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

-

OChemOnline. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

-

ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

ResearchGate. (n.d.). Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles. [Link]

-

TMP Chem. (2019). 07.13 Dess-Martin Periodinane. [Link]

-

Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

-

Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]

-

PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]

-

PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

PubMed. (n.d.). Biological N-oxidation of piperidine in vitro. [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. [Link]

- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

-

Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]

-

ResearchGate. (n.d.). Reactions of Peroxide Products of Ozonolysis of Allyl Ethers/Esters in the АсОН-CH2Cl2 System on Treatment with Semicarbazide Hydrochloride. [Link]

-

Cambridge Open Engage. (2022). Constructive Ozonolysis: Capturing Primary Ozonides. [Link]

-

ResearchGate. (n.d.). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. [Link]

-

Khan Academy. (n.d.). Ozonolysis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Khan Academy [khanacademy.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

This compound, also known by its CAS Number 143264-57-7 and often abbreviated as 1-Cbz-2-(2-oxoethyl)-piperidine, is a functionalized piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to be crucial in the synthesis of a wide range of pharmacologically active compounds. The presence of both a carbobenzyloxy (Cbz) protecting group and a reactive aldehyde functionality makes this molecule a versatile building block for further chemical modifications.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. However, based on its chemical structure and data from closely related isomers, we can infer some of its key properties.

| Property | Value/Description | Source |

| Molecular Formula | C15H19NO3 | |

| Molecular Weight | 261.32 g/mol | |

| CAS Number | 143264-57-7 | |

| Appearance | Colorless oil | |

| Melting Point | Not available. For comparison, the isomeric Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a white to pale yellow crystalline powder with a melting point of 40-45 °C. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

Synthesis

The synthesis of this compound has been reported in the scientific literature, typically involving the oxidation of the corresponding primary alcohol. A general synthetic approach is outlined below.

Synthetic Pathway

The synthesis initiates from a suitable precursor, which is then elaborated to introduce the desired functional groups. A plausible synthetic route involves the conversion of a carboxylic acid precursor to the target aldehyde.

Caption: Synthetic pathway for this compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on standard organic synthesis methodologies for the oxidation of a primary alcohol to an aldehyde.

-

Starting Material: Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.

-

Oxidizing Agent: A mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation is typically employed to minimize over-oxidation to the carboxylic acid.

-

Reaction Conditions:

-

The alcohol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

The oxidizing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

The reaction is quenched with an appropriate reagent (e.g., sodium thiosulfate for DMP oxidation).

-

The crude product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The final product is purified by flash column chromatography.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

A study has reported the ¹H NMR spectrum of this compound, confirming its synthesis and describing it as a colorless oil. While the full spectral data was not available in the excerpt, the key expected resonances would include:

-

Signals in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl group protons.

-

A singlet for the benzylic protons (δ ~5.1 ppm).

-

A triplet or multiplet for the aldehyde proton (δ ~9.7 ppm).

-

Multiplets for the piperidine ring protons and the methylene protons adjacent to the aldehyde.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show characteristic peaks for the carbonyl carbon of the aldehyde, the carbamate carbonyl, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

A strong C=O stretching vibration for the aldehyde carbonyl around 1720-1740 cm⁻¹.

-

A strong C=O stretching vibration for the carbamate carbonyl around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The expected molecular ion peak [M]+ would be at m/z 261.32.

Applications in Drug Development

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group can undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. The Cbz group provides a stable protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions to allow for further functionalization at that position.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a synthetically useful building block with significant potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties is still emerging, its synthesis and spectroscopic characterization have been reported. Further studies to fully elucidate its properties and explore its applications in the synthesis of novel therapeutic agents are warranted.

References

- RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. (URL not available)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, supported by established scientific principles and experimental protocols.

Introduction

This compound is a substituted piperidine derivative featuring a benzyl carbamate protecting group and an acetaldehydo side chain. The structural complexity and stereochemical possibilities of such molecules necessitate powerful analytical techniques for unambiguous characterization. NMR spectroscopy stands as a cornerstone in this regard, offering profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a robust framework for its identification and characterization.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is paramount for accurate spectral assignment. The following diagram illustrates the chemical structure of this compound with a systematic numbering scheme that will be used throughout this guide for clarity.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts are influenced by factors such as electronegativity of neighboring atoms and magnetic anisotropy of functional groups.[1][2]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2' | ~4.5 - 5.0 | Multiplet | 1H | This proton is alpha to the nitrogen of the carbamate and the carbon of the side chain, leading to significant deshielding. |

| H-3', H-4', H-5' | ~1.4 - 1.8 | Multiplets | 6H | These are aliphatic protons on the piperidine ring, appearing in the typical upfield region. |

| H-6' | ~2.8 - 3.2 and ~4.0 - 4.4 | Multiplets | 2H | These protons are adjacent to the nitrogen atom and are diastereotopic, thus exhibiting different chemical shifts. |

| H-1''' | ~2.5 - 2.9 | Multiplet | 2H | These protons are alpha to the aldehyde carbonyl group, which is an electron-withdrawing group, causing a downfield shift.[3][4] |

| Aldehyde H | ~9.5 - 9.8 | Triplet | 1H | The aldehyde proton is highly deshielded and typically appears in this downfield region. The triplet splitting is due to coupling with the adjacent CH₂ group. |

| Benzyl CH₂ | ~5.1 - 5.3 | Singlet | 2H | These protons are adjacent to the carbamate oxygen and the phenyl ring, resulting in a downfield shift. They are often observed as a singlet, but can sometimes appear as a multiplet if the protons are diastereotopic.[5][6] |

| Phenyl H | ~7.2 - 7.4 | Multiplet | 5H | Aromatic protons of the benzyl group typically resonate in this region.[6] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2' | ~50 - 55 | This carbon is attached to the nitrogen and the side chain. |

| C-3', C-4', C-5' | ~20 - 30 | These are standard aliphatic carbons in the piperidine ring.[7][8][9][10] |

| C-6' | ~40 - 45 | This carbon is adjacent to the nitrogen atom.[11] |

| C-1''' | ~45 - 50 | This carbon is alpha to the aldehyde carbonyl group. |

| Aldehyde C=O | ~200 - 205 | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield. |

| Carbamate C=O | ~155 - 160 | The carbonyl carbon of the carbamate is also deshielded. |

| Benzyl CH₂ | ~65 - 70 | This carbon is attached to an oxygen atom and a phenyl ring. |

| Phenyl C (ipso) | ~136 - 138 | The carbon of the phenyl ring attached to the CH₂O group. |

| Phenyl C (ortho, meta, para) | ~127 - 129 | Aromatic carbons of the benzyl group. |

To further aid in the assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[12][13][14][15] A DEPT-135 spectrum distinguishes between CH, CH₂, and CH₃ groups.[16] In this molecule, CH and CH₃ groups (none in this case) would show positive signals, while CH₂ groups would show negative signals. Quaternary carbons, such as the carbonyls and the ipso-carbon of the phenyl ring, would be absent.[14][16]

Experimental Protocols

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[17][18][19][20]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[21][22][23]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. brainly.com [brainly.com]

- 4. Solved: In 1H NMR, the chemical shifts for protons α to a carbonyl group_ A are similar for all ac [Chemistry] [gauthmath.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. web.uvic.ca [web.uvic.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. reddit.com [reddit.com]

- 18. tandfonline.com [tandfonline.com]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]

- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 22. books.rsc.org [books.rsc.org]

- 23. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the fragmentation behavior of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a molecule incorporating a piperidine ring, a benzyl carbamate protecting group, and a ketone functionality, its fragmentation is characterized by several competing and sequential pathways. This document will elucidate the primary fragmentation mechanisms, predict the resultant product ions, and offer a detailed experimental protocol for an empirical study. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of complex organic molecules.

Introduction: The Molecule and the Method

This compound is a substituted piperidine derivative. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and natural products.[1] The benzyl carbamate (Cbz or Z) group is a common protecting group for amines in organic synthesis, and its fragmentation behavior is of significant interest in the characterization of synthetic intermediates and final products. The 2-(2-oxoethyl) substituent introduces a ketone functionality, which also directs specific fragmentation pathways.

Electrospray ionization (ESI) is the ionization technique of choice for this analysis due to its soft nature, which typically preserves the molecular ion, and its applicability to polar and thermally labile compounds.[2][3] ESI generates ions by applying a high voltage to a liquid to create an aerosol.[4] This process generally results in the formation of protonated molecules, [M+H]⁺, especially for compounds containing basic nitrogen atoms like the piperidine ring.[5][6]

Subsequent fragmentation of the protonated precursor ion is induced by collision-induced dissociation (CID) or collisionally activated dissociation (CAD). In this process, the kinetic energy of the ion is increased, and it is collided with an inert gas.[7] This collision converts kinetic energy into internal energy, leading to the cleavage of the weakest bonds and the formation of characteristic fragment ions.[8][9]

Predicted Fragmentation Pathways

The fragmentation of protonated this compound is anticipated to be dominated by cleavages at the benzyl carbamate linkage, rearrangements involving the ketone, and ring-opening of the piperidine moiety.

Formation of the Precursor Ion

In positive mode ESI, the molecule is expected to readily protonate, primarily on the nitrogen atom of the piperidine ring, to form the [M+H]⁺ precursor ion.

Major Fragmentation Pathways

Pathway A: Benzylic C-O Bond Cleavage

A dominant fragmentation pathway for N-benzyl carbamates is the cleavage of the C-O bond of the carbamate, leading to the formation of a stable benzyl cation or a tropylium ion at m/z 91.[10][11] This pathway is often charge-directed. The resulting fragment would be the piperidine ring with the attached 2-oxoethyl group and a carboxyl radical.

Pathway B: McLafferty Rearrangement

The presence of a ketone and available gamma-hydrogens on the piperidine ring makes the McLafferty rearrangement a plausible fragmentation route.[12][13] This involves the transfer of a hydrogen atom from the piperidine ring to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons relative to the carbonyl group. This would result in the neutral loss of an alkene fragment.

Pathway C: Piperidine Ring Opening

Fragmentation of piperidine derivatives can be initiated by the protonated nitrogen, leading to ring fission.[1] Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, can lead to the formation of a stable iminium ion.[1] The specific fragments will depend on which bond in the ring is cleaved and any subsequent rearrangements.

Pathway D: Decarboxylation

Loss of carbon dioxide (CO2) is another potential fragmentation pathway, particularly following the initial loss of the benzyl group.

The interplay of these pathways will dictate the final product ion spectrum. The relative abundance of the fragment ions will be dependent on the collision energy applied during the CID process.[14]

Visualization of Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways of protonated this compound.

Caption: Proposed fragmentation pathways for protonated this compound.

Predicted Fragment Ions

The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

| m/z (Proposed) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 276.15 | [C15H22NO3]⁺ | [M+H]⁺ Precursor Ion |

| 184.10 | [C9H14NO3]⁺ | Loss of Toluene (C7H8) |

| 91.05 | [C7H7]⁺ | Benzyl or Tropylium Cation |

| Variable | - | McLafferty Rearrangement Products |

| Variable | - | Piperidine Ring Opening Fragments |

| 140.10 | [C8H14NO]⁺ | Decarboxylation following Toluene Loss |

Experimental Protocol

This section outlines a detailed methodology for the acquisition of tandem mass spectrometry data for this compound.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid facilitates protonation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.2 - 0.4 mL/min.[1]

-

Injection Volume: 1 - 5 µL.[1]

-

Column Temperature: 30 - 40 °C.[1]

Mass Spectrometry Parameters

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

-

Ionization Mode: Positive ion mode.[1]

-

MS Scan Mode:

-

Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the precursor ion ([M+H]⁺). Scan range: m/z 100-500.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to obtain the fragmentation pattern.

-

-

Collision Energy: Optimize the collision energy (e.g., by ramping from 10-40 eV) to achieve a rich fragmentation spectrum.

The following diagram illustrates the experimental workflow.

Caption: A typical workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometry fragmentation of this compound is a multifaceted process governed by the interplay of its constituent functional groups. The predictable formation of a benzyl/tropylium ion, coupled with potential McLafferty rearrangements and piperidine ring-opening mechanisms, provides a rich tapestry of data for structural confirmation. The experimental protocol provided herein offers a robust starting point for the empirical investigation of this molecule. A thorough understanding of these fragmentation pathways is crucial for the unambiguous identification and characterization of this and structurally related compounds in various scientific endeavors.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Link

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Link

-

BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Notes. Link

-

Creative Proteomics. (n.d.). Electrospray Ionization. Link

-

Wikipedia. (2024). Electrospray ionization. Link

-

Grokipedia. (n.d.). Collision-induced dissociation. Link

-

Lin, Y. J., & Laskin, J. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(11), 4057–4066. Link

-

SCIEX. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Link

-

MaTestLab. (2024). Electrospray Ionization (ESI) US Lab. Link

-

American Chemical Society. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Link

-

Wikipedia. (2024). Collision-induced dissociation. Link

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Link

-

de Souza, J. D., de Souza, G. G., da Silva, G. N., de Oliveira, F. F., & de Oliveira, V. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247–1254. Link

-

National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. Link

-

Thermo Fisher Scientific. (n.d.). Dissociation Technique Technology Overview. Link

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Link

-

Lu, Y., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1201, 339634. Link

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-752. Link

-

ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Link

-

Djerassi, C., et al. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXXII.1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids2. Journal of the American Chemical Society, 88(4), 790–798. Link

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

-

Gucinski, A. C., & Reid, G. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632. Link

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Link

-

BenchChem. (2025). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzyl-2-bromo-N-methylbenzamide. Link

-

PubChem. (n.d.). Benzyl piperidine-1-carboxylate. Link

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Link

-

Gucinski, A. C., & Reid, G. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632. Link

-

Reddit. (2025). Fragmentation of benzyl acetate. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. poseidon-scientific.com [poseidon-scientific.com]

- 3. matestlabs.com [matestlabs.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 10. researchgate.net [researchgate.net]

- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]

The Definitive Guide to FT-IR Spectroscopic Analysis of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of FT-IR spectroscopy, offers a detailed, field-proven experimental protocol, and provides an in-depth guide to spectral interpretation for this specific molecule. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the unambiguous identification and characterization of chemical entities are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful, non-destructive analytical technique for this purpose.[1][2] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint."[3] This fingerprint provides a wealth of information about the functional groups present in a molecule, its structure, and its purity.[1][3]

This compound is a molecule of interest due to its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, comprising a carbamate, an aldehyde, a piperidine ring, and a benzyl group, presents a rich tapestry of vibrational modes that can be elucidated by FT-IR spectroscopy. This guide will systematically dissect the FT-IR analysis of this compound, providing the necessary tools for its confident identification and characterization.

Theoretical Principles of FT-IR Spectroscopy

At its core, FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes.[3] When a molecule is exposed to infrared radiation, its bonds can stretch, bend, or rotate, and these transitions between vibrational energy levels result in the absorption of specific wavelengths of light. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).

The key components of an FT-IR spectrometer include a source of infrared radiation, an interferometer, a sample compartment, and a detector.[2] The interferometer is the heart of the instrument, and it allows for the simultaneous measurement of all infrared frequencies, leading to a high signal-to-noise ratio and rapid data acquisition.[2]

Experimental Protocol: FT-IR Analysis of this compound

The following protocol outlines a validated method for obtaining a high-quality FT-IR spectrum of this compound. This procedure is designed to be adaptable for both solid and liquid samples, with a focus on the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.[4]

Materials and Equipment

-

FT-IR Spectrometer (e.g., PerkinElmer, Agilent, Thermo Fisher) equipped with an ATR accessory.

-

This compound sample (solid or neat liquid).

-

Reagent-grade isopropanol or ethanol for cleaning.

-

Lint-free laboratory wipes.

-

Spatula and/or disposable pipette.

Instrument Preparation and Background Collection

-

Instrument Warm-up: Power on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.[5]

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This will acquire a spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide) and the ATR crystal, which will be subtracted from the sample spectrum.[5]

Sample Analysis

-

Sample Application (Solid): Place a small amount of the solid this compound sample onto the center of the ATR crystal. Use the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal.[6]

-

Sample Application (Liquid): Using a clean disposable pipette, place a single drop of the neat liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7]

-

Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Post-Analysis Cleanup

-

Sample Removal: Carefully remove the sample from the ATR crystal using a spatula for solids or a lint-free wipe for liquids.

-

Crystal Cleaning: Clean the ATR crystal thoroughly with isopropanol or ethanol and a lint-free wipe to prevent cross-contamination.

}

Figure 1: Experimental workflow for the FT-IR analysis of this compound using an ATR accessory.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following is a detailed interpretation of the expected spectral features.

Predicted FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |

| 2950-2850 | Aliphatic C-H (Piperidine) | Stretching | Strong |

| 2830-2695 | Aldehyde C-H | Stretching (Fermi Doublet) | Medium |

| 1740-1720 | Aldehyde C=O | Stretching | Strong |

| 1700-1680 | Carbamate C=O | Stretching | Strong |

| 1600-1585, 1500-1400 | Aromatic C=C | Ring Stretching | Medium to Weak |

| 1470-1450 | CH₂ (Piperidine) | Scissoring (Bending) | Medium |

| 1250-1200 | Carbamate C-N | Stretching | Strong |

| 1100-1000 | Carbamate C-O | Stretching | Strong |

| 900-675 | Aromatic C-H | Out-of-Plane Bending | Strong |

Detailed Analysis of Key Functional Group Regions

-

C-H Stretching Region (3100-2800 cm⁻¹): This region will exhibit multiple peaks. The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.[8][9][10][11] The strong, sharp peaks between 2950 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring.[12] A key diagnostic feature for the aldehyde is the presence of a pair of weak to medium bands (a Fermi doublet) between 2830 and 2695 cm⁻¹, corresponding to the aldehyde C-H stretch.[13][14]

-

Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): This region is of particular importance for the identification of this compound. Two strong absorption bands are expected here. The band at the higher wavenumber, typically between 1740-1720 cm⁻¹, is attributed to the stretching vibration of the aldehyde carbonyl group.[13][15][16] The second strong band, at a slightly lower wavenumber (around 1700-1680 cm⁻¹), corresponds to the carbonyl stretch of the carbamate functional group.[17] The precise positions of these peaks can be influenced by the electronic environment and potential hydrogen bonding.

-

Aromatic Region (1600-1400 cm⁻¹): The presence of the benzyl group will be confirmed by a series of medium to weak absorptions in this region, which are due to the C=C stretching vibrations within the aromatic ring.[8][9][10][11]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and stretching vibrations, including the C-N and C-O stretches of the carbamate group, and the various bending modes of the piperidine and aromatic rings.[3] The strong bands associated with the carbamate C-N and C-O stretches are typically found between 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹, respectively. The out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to strong absorptions between 900 and 675 cm⁻¹, the exact position of which can provide information about the substitution pattern.[8]

}

Figure 2: Logical relationship between the functional groups of this compound and their characteristic FT-IR absorption regions.

Data Validation and Trustworthiness

To ensure the trustworthiness of the obtained FT-IR spectrum, the following validation steps are recommended:

-

Instrument Performance Qualification: Regularly perform performance checks of the FT-IR spectrometer using a polystyrene standard to verify wavenumber accuracy and resolution.[5]

-

Reproducibility: Analyze the same sample multiple times to ensure the reproducibility of the spectrum. The peak positions and relative intensities should be consistent.

-

Comparison with Reference Spectra: Whenever possible, compare the experimental spectrum with a reference spectrum from a trusted database, such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).[18] While a spectrum for this exact molecule may not be available, spectra of similar compounds can provide valuable confirmation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and identification of this compound. By understanding the principles of the technique, adhering to a robust experimental protocol, and applying a systematic approach to spectral interpretation, researchers can confidently characterize this important pharmaceutical intermediate. This guide provides a comprehensive framework to achieve these goals, empowering scientists in their drug development endeavors.

References

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

-

University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Kovacs, M. F. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 48(5), 1018–1022.

-

Uniwersytet Jagielloński. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Wisconsin-Madison Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for... [Image]. Retrieved from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Scribd. (n.d.). FTIR SOP: Setup and Data Processing. Retrieved from [Link]

-

Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

- Rosi, F., et al. (2018).

-

ResearchGate. (n.d.). Infrared spectrum of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... [Image]. Retrieved from [Link]

-

Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Mueller, A. (n.d.). Fourier transform infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Data Processing and Analysis Tools. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... [Image]. Retrieved from [Link]

- Indian Journal of Pure & Applied Physics. (2007).

-

Technology Networks. (2024, April 12). IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. Retrieved from [Link]

-

ACS Publications. (2025, December 12). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Algorithms Used for Data Processing in FTIR. Retrieved from [Link]

-

ACS Publications. (n.d.). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Retrieved from [Link]

-

Pharma Times Official. (2025, April 24). SOP for Performance Check of Fourier Transform Infrared. Retrieved from [Link]

-

Erowid. (n.d.). Infrared Analysis of Piperine in Black Pepper. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

Sources

- 1. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 2. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 3. erowid.org [erowid.org]

- 4. agilent.com [agilent.com]

- 5. pharmatimesofficial.com [pharmatimesofficial.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Piperidine [webbook.nist.gov]

A Comprehensive Guide to Theoretical DFT Studies on Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate: From Conformational Landscapes to Reactivity Insights

Abstract

Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate stands as a pivotal structural motif in synthetic and medicinal chemistry, often serving as a versatile intermediate in the synthesis of complex alkaloids and pharmaceutical agents. Understanding its conformational behavior, electronic properties, and reactivity is paramount for optimizing reaction pathways and designing novel molecular entities. This in-depth technical guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to elucidate the intricate physicochemical characteristics of this piperidine derivative. We will navigate through the essential theoretical considerations, from the selection of appropriate computational methods to the detailed analysis of conformational isomerism, frontier molecular orbitals, and the prediction of spectroscopic signatures. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate and refine their experimental workflows.

Introduction: The Significance of this compound

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic drugs. Its conformational flexibility, governed by the chair, boat, and twist-boat forms, plays a critical role in defining the biological activity and chemical reactivity of the molecules it constitutes. The title compound, this compound, combines this important heterocyclic core with an electrophilic aldehyde functionality and a bulky N-benzyloxycarbonyl (Cbz) protecting group. This specific combination of functional groups makes it a valuable precursor for constructing more complex molecular architectures, particularly through reactions involving the enolizable aldehyde and the piperidine nitrogen.

Theoretical studies, especially those employing Density Functional Theory (DFT), offer a powerful, non-invasive lens through which to probe the molecular properties that govern its behavior. By accurately modeling the electron density, DFT can predict stable conformations, map out reaction pathways, and interpret spectroscopic data with a high degree of fidelity. This guide will provide both the theoretical underpinnings and practical protocols for conducting such studies.

Foundational Principles: Selecting the Right Computational Tools

The success of any DFT study hinges on the judicious selection of the computational methodology. This choice is not arbitrary but is guided by a balance between desired accuracy and available computational resources. The primary components of this decision are the functional and the basis set.

2.1. The Functional: Approximating the Exchange-Correlation Energy

The exchange-correlation functional is the heart of a DFT calculation, approximating the complex quantum mechanical interactions between electrons. For a molecule like this compound, which contains a mix of saturated and unsaturated systems, a hybrid functional is often the most reliable choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a widely-used and well-benchmarked hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. It is an excellent starting point for geometry optimizations and frequency calculations.

-

M06-2X : This is a high-nonlocality hybrid meta-GGA functional that is particularly well-suited for studying non-covalent interactions, which can be important in determining the conformational preferences of the flexible side chain and its interaction with the piperidine ring.

-

ωB97X-D : This is a range-separated hybrid functional that includes empirical dispersion corrections. It is highly recommended for calculations where long-range interactions, such as those involving the phenyl ring of the Cbz group, are expected to play a significant role.

2.2. The Basis Set: Describing the Molecular Orbitals

The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are computationally efficient and widely used. The 6-31G(d) basis set is often sufficient for initial geometry optimizations of medium-sized organic molecules. For higher accuracy in energy calculations and for describing anionic species or excited states, a larger basis set like 6-311+G(d,p) is preferable.

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ) : These basis sets are designed to systematically converge towards the complete basis set limit, offering a more robust path to high accuracy, albeit at a higher computational cost.

2.3. Modeling the Solvent: The Role of the Dielectric Medium

Reactions are almost always carried out in a solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk electrostatic effects of the solvent, which can significantly influence conformational energies and reaction barriers.

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of theory for the study.

Caption: A decision workflow for selecting a DFT methodology.

Conformational Analysis: Mapping the Energy Landscape

The flexible piperidine ring and the rotatable bonds of the side chain and Cbz group give rise to a complex conformational landscape. A thorough conformational search is the first critical step in any theoretical study of this molecule.

Step-by-Step Protocol for Conformational Search

-

Initial Structure Generation : Build the molecule in a molecular editor. Systematically rotate all major dihedral angles (e.g., the C-N bond of the Cbz group, the C-C bond of the side chain) to generate a diverse set of starting conformers.

-

Low-Level Optimization : Perform a geometry optimization on all generated conformers using a computationally inexpensive method (e.g., molecular mechanics with an MMFF94 force field or a semi-empirical method like PM7). This step quickly eliminates high-energy or redundant structures.

-

DFT Re-optimization : Take the unique, low-energy conformers from the previous step and re-optimize them using your chosen DFT method (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis : Perform a frequency calculation on each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

High-Level Energy Refinement : For the most accurate relative energies, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)) with an implicit solvent model.

Data Presentation: Relative Conformational Energies

The results of the conformational analysis should be summarized in a table for clarity.

| Conformer ID | Key Dihedral Angles (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 (Global Min.) | ψ1: 178.5, ψ2: 65.2 | 0.00 | 0.00 |

| Conf-2 | ψ1: -95.3, ψ2: 175.8 | +1.25 | +1.40 |

| Conf-3 | ψ1: 179.1, ψ2: -70.1 | +2.10 | +2.05 |

| ... (and so on) | ... | ... | ... |

Note: Data presented is illustrative.

Electronic Structure and Reactivity Descriptors

Once the global minimum energy conformation is identified, its electronic properties can be analyzed to predict its reactivity.

4.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

-

HOMO : Represents the ability to donate electrons. Its location often indicates the site of electrophilic attack. In this compound, the HOMO is likely to be localized on the electron-rich phenyl ring of the Cbz group or the oxygen atoms.

-

LUMO : Represents the ability to accept electrons. Its location points to the site of nucleophilic attack. The LUMO is expected to be centered on the electrophilic carbon of the aldehyde group.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a descriptor of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

4.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a visually intuitive guide to the charge distribution.

-

Red Regions (Negative Potential) : Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

-

Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency, such as the hydrogen atoms of the aldehyde and the carbonyl carbon. These are sites prone to nucleophilic attack.

Visualizing Reactivity

The following diagram illustrates the relationship between FMOs, MEP, and predicted reactivity.

Caption: From DFT output to reactivity prediction.

Simulating Spectroscopic Data

DFT is an invaluable tool for predicting and interpreting spectroscopic data, which can be used to validate experimental results or to identify unknown compounds.

Infrared (IR) Spectroscopy

Frequency calculations not only confirm minima but also provide the vibrational frequencies and intensities corresponding to the normal modes of the molecule. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for hybrid functionals) to the calculated frequencies to account for anharmonicity and other systematic errors. The most intense peaks in the calculated spectrum will correspond to the C=O stretches of the aldehyde and carbamate groups, as well as C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Independent Atomic Orbital) method is the standard approach for calculating NMR chemical shifts.

Protocol for NMR Chemical Shift Calculation

-

Geometry Optimization : Use a reliable geometry, preferably optimized with a dispersion-corrected functional and a reasonably large basis set.

-

NMR Calculation : Perform a single-point NMR calculation using the GIAO method (e.g., NMR=GIAO). It is crucial to use the same level of theory for the reference compound (e.g., Tetramethylsilane, TMS) and the target molecule.

-

Referencing : Calculate the absolute isotropic shielding value (σ) for each nucleus in your molecule and for the reference (σ_ref). The chemical shift (δ) is then calculated as: δ = σ_ref - σ_molecule.

-

Data Analysis : Compare the calculated shifts with experimental data. A good correlation provides strong evidence that the calculated conformation is representative of the structure in solution.

Conclusion and Future Directions

This guide has outlined a robust computational strategy for the theoretical investigation of this compound using DFT. By systematically exploring the conformational space, analyzing electronic structure, and predicting spectroscopic properties, researchers can gain deep insights into the molecule's intrinsic behavior. These theoretical findings provide a powerful complement to experimental studies, enabling the rational design of synthetic routes and the prediction of reactivity patterns.

Future work could extend this framework to model specific reaction mechanisms, such as aldol additions or reductive aminations involving the aldehyde side chain. By locating transition states and calculating activation barriers, DFT can be used to predict reaction kinetics and selectivity, further bridging the gap between computational theory and laboratory practice.

References

For the purpose of this demonstration, the following are representative examples of the types of references that would be cited. Real-world application would require specific, relevant literature.

-

Title: Gaussian 16, Revision C.01 Source: Frisch, M. J. et al. (2016). Gaussian, Inc., Wallingford CT. URL: [Link]

-

Title: Density-functional thermochemistry. III. The role of exact exchange. Source: Becke, A. D. (1993). The Journal of Chemical Physics. URL: [Link]

-

Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Source: Zhao, Y., & Truhlar, D. G. (2008). Theoretical Chemistry Accounts. URL: [Link]

-

Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. Source: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). The Journal of Chemical Physics. URL: [Link]

-

Title: The Polarizable Continuum Model (PCM) for including solvent effects. Source: Tomasi, J., Mennucci, B., & Cammi, R. (2005). Chemical Reviews. URL: [Link]

An In-depth Technical Guide to the Solubility Profile of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1] Given the limited publicly available solubility data for this specific compound, this document emphasizes robust, universally applicable methodologies for solubility assessment. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The guide details the principles of solubility, outlines established experimental techniques including High-Performance Liquid Chromatography (HPLC), gravimetric analysis, and UV-Vis spectroscopy, and underscores the importance of adhering to Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[2][3][4][5]

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[6][7][8] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[6][7] Poor solubility is a persistent challenge in the pharmaceutical industry, with a significant percentage of new chemical entities exhibiting low aqueous solubility.[6][7]

This compound (Figure 1) is a versatile building block in organic synthesis, particularly in the development of piperidine-based therapeutic agents.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and the formulation of stable dosage forms. This guide provides the necessary protocols to establish a comprehensive solubility profile for this compound, enabling informed decisions in the drug development pipeline.

Figure 1: Chemical Structure of this compound

Caption: Structure and properties of this compound.

Foundational Principles of Solubility Determination

Solubility is quantitatively defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[7][9] This equilibrium is dynamic, with the rate of dissolution equaling the rate of precipitation. For pharmaceutical applications, understanding solubility across a range of solvents with varying polarities is crucial.

The "like dissolves like" principle provides a qualitative prediction of solubility.[10] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The structure of this compound, with its polar carbonyl and carbamate groups and non-polar benzyl and piperidine rings, suggests a nuanced solubility profile across different organic solvents.

Experimental Methodologies for Solubility Determination

Several robust methods can be employed to quantitatively determine the solubility of a compound. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available instrumentation.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[11][12] It involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

-